molecular formula C17H31N3O B6131340 N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopentanecarboxamide

N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopentanecarboxamide

Katalognummer: B6131340
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: FZZYTNFZHFRZGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopentanecarboxamide, also known as BMS-986177, is a small molecule drug that has been developed as a selective antagonist of the S1P1 receptor. The S1P1 receptor is a G protein-coupled receptor that is involved in regulating immune cell trafficking and vascular permeability. BMS-986177 has been studied extensively for its potential therapeutic applications in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.

Wirkmechanismus

N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopentanecarboxamide acts as a selective antagonist of the S1P1 receptor, which is involved in regulating immune cell trafficking and vascular permeability. By blocking the S1P1 receptor, this compound reduces the migration of immune cells to sites of inflammation, thereby reducing inflammation and improving disease symptoms.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce inflammation in preclinical models of multiple sclerosis, psoriasis, and inflammatory bowel disease. Additionally, this compound has been shown to reduce graft rejection and improve transplant outcomes in organ transplantation studies. This compound has also been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopentanecarboxamide in lab experiments include its high selectivity for the S1P1 receptor, its ability to effectively reduce inflammation in preclinical models, and its favorable safety profile. However, the limitations of using this compound in lab experiments include its limited availability and high cost, which may limit its use in some studies.

Zukünftige Richtungen

For research on N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopentanecarboxamide include further studies to evaluate its potential therapeutic applications in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. Additionally, future studies may investigate the use of this compound in combination with other therapies to enhance its effectiveness and reduce potential adverse effects. Further research may also focus on developing more efficient and cost-effective synthesis methods for this compound, making it more accessible for further studies and potential clinical applications.

Synthesemethoden

The synthesis of N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopentanecarboxamide involves several steps, starting with the preparation of the key intermediate, 1-methyl-4-piperidone. This intermediate is then reacted with 3-(cyclopent-1-en-1-yl)propanoic acid to yield the final product, this compound. The synthesis method has been optimized to improve the yield and purity of the final product, making it suitable for further studies and potential clinical applications.

Wissenschaftliche Forschungsanwendungen

N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopentanecarboxamide has been extensively studied in preclinical models of multiple sclerosis, psoriasis, and inflammatory bowel disease. In these studies, this compound has been shown to effectively reduce inflammation and improve disease symptoms. Additionally, this compound has been investigated for its potential use in organ transplantation, where it has been shown to reduce graft rejection and improve transplant outcomes.

Eigenschaften

IUPAC Name

N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O/c1-19-11-8-16(9-12-19)20-10-4-7-15(13-20)18-17(21)14-5-2-3-6-14/h14-16H,2-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZYTNFZHFRZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCC(C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.